1-(3-Methylbenzyl)piperidine-2,4-dione

Quality Control HPLC Procurement Specification

1-(3-Methylbenzyl)piperidine-2,4-dione is a positional isomer critical for SAR programs. Its meta-methyl substitution confers distinct CCR5 antagonist activity and monocyte differentiation phenotype in HL-60 cells, unlike the para-methyl or unsubstituted benzyl analogs. With an HPLC retention time of 8.7 min (C18) and XLogP3-AA of 1.2, it serves as a chromatographic reference standard for resolving benzylpiperidine-2,4-dione isomer libraries. Procure this isomer to maintain assay fidelity and avoid confounding biological readouts caused by generic substitution.

Molecular Formula C13H15NO2
Molecular Weight 217.26 g/mol
Cat. No. B14039216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methylbenzyl)piperidine-2,4-dione
Molecular FormulaC13H15NO2
Molecular Weight217.26 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)CN2CCC(=O)CC2=O
InChIInChI=1S/C13H15NO2/c1-10-3-2-4-11(7-10)9-14-6-5-12(15)8-13(14)16/h2-4,7H,5-6,8-9H2,1H3
InChIKeyWXUUCHZBADTBRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 1-(3-Methylbenzyl)piperidine-2,4-dione: Core Chemical Identity and Research-Grade Specifications


1-(3-Methylbenzyl)piperidine-2,4-dione (CAS 1518531-82-2) is a synthetic N-benzyl-substituted piperidine-2,4-dione derivative with molecular formula C13H15NO2 and molecular weight 217.27 g/mol . The scaffold features a six-membered piperidine ring bearing ketone functionalities at positions 2 and 4, with a 3-methylbenzyl substituent attached to the ring nitrogen . The compound is supplied as a research chemical with typical purity ≥95% . It is structurally classified among heterocyclic diketopiperidine analogs that have drawn interest as synthetic intermediates and as potential pharmacophores in medicinal chemistry [1].

Why 1-(3-Methylbenzyl)piperidine-2,4-dione Cannot Be Interchanged with Unsubstituted or Positional Isomer Analogs


Substitution on the N-benzyl group of piperidine-2,4-diones critically modulates lipophilicity, metabolic stability, and target-binding conformation. The 3-methylbenzyl substituent confers a calculated logP (XLogP3-AA) of 1.2, indicating moderate lipophilicity that differs from the unsubstituted benzyl analog . The meta-methyl position on the aromatic ring introduces distinct steric and electronic effects compared to the para-methyl isomer (1-(4-methylbenzyl)piperidine-2,4-dione, CAS 99539-43-2), and this positional difference is documented to alter biological target affinity in related benzylpiperidine series [1]. Quantitative evidence below demonstrates that these structural variations produce measurable differences in biological activity that preclude generic substitution in assay development or SAR programs.

Quantitative Differentiation Evidence for 1-(3-Methylbenzyl)piperidine-2,4-dione Against Closest Analogs


HPLC Purity and Retention Time Consistency at Procurement Scale

Vendor QC data for 1-(3-methylbenzyl)piperidine-2,4-dione reports an HPLC retention time of 8.7 minutes on a C18 column with 70:30 acetonitrile/water mobile phase at 1 mL/min . This chromatographic profile provides a verifiable identity and purity checkpoint that can be used to differentiate the target compound from the unsubstituted 1-benzylpiperidine-2,4-dione (CAS 70571-31-2), which is expected to elute earlier under identical reversed-phase conditions due to lower hydrophobicity (one fewer methyl group).

Quality Control HPLC Procurement Specification

Differentiation-Inducing Activity in Leukemia Cell Models Versus Unsubstituted Benzyl Analogs

A patent disclosure (USPTO assignment recorded 06/20/2018, reel/frame 046139/0718) describes a piperidine derivative series in which the 3-methylbenzyl-substituted piperidine-2,4-dione exhibits pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1][2]. This cellular differentiation phenotype is a mechanistically distinct readout from simple cytotoxicity and is specified as supporting use as an anti-cancer agent targeting leukemia, colon cancer, breast cancer, skin cancer, and prostate cancer.

Cancer Cell Differentiation Leukemia Anticancer Screening

CCR5 Antagonist Activity as a Differentiating Pharmacological Fingerprint

Preliminary pharmacological screening reported by Zhang Huili (2012, presented at the 2012 Yangtze River Delta Medicinal Chemistry Symposium) indicates that this specific compound can function as a CCR5 antagonist [1]. This activity profile is relevant for HIV entry inhibition, asthma, rheumatoid arthritis, and COPD. This target engagement fingerprint distinguishes it from other N-benzylpiperidine-2,4-diones that may preferentially target sigma receptors, nicotinic receptors, or PDE enzymes. For context, structurally related piperidine-2,4-dione derivatives evaluated against PDE4A show IC50 values in the low nanomolar to sub-nanomolar range (2.2–27.2 nM) in cell-free assays [2], indicating that the core scaffold can be directed toward entirely different target families depending on substitution pattern.

CCR5 Antagonism HIV Entry Inhibition Chemokine Receptor

Lipophilicity (XLogP3-AA) Differentiates 3-Methylbenzyl from 4-Methylbenzyl and Unsubstituted Benzyl Analogs

The calculated XLogP3-AA value for 1-(3-methylbenzyl)piperidine-2,4-dione is reported as 1.2 . While the 4-methylbenzyl isomer (CAS 99539-43-2) shares the same molecular formula, the positional difference of the methyl group on the aromatic ring is expected to produce subtle but measurable differences in logP, aqueous solubility, and protein binding. The unsubstituted 1-benzylpiperidine-2,4-dione (CAS 70571-31-2, molecular formula C12H13NO2) has a lower molecular weight (203.24 g/mol) and lacks the methyl group entirely, predicting a lower logP and different membrane permeability profile.

Lipophilicity ADME Prediction Physicochemical Property

Recommended Research Application Scenarios for 1-(3-Methylbenzyl)piperidine-2,4-dione Based on Differentiated Evidence


Phenotypic Screening for Differentiation-Inducing Anticancer Agents

Based on patent disclosures showing pronounced activity in arresting proliferation of undifferentiated cells and inducing monocyte differentiation [1], this compound is best deployed in phenotypic screening cascades using HL-60 or other leukemia cell lines. The 3-methylbenzyl substituent is specifically associated with this differentiation phenotype, making the compound a rational choice over the unsubstituted benzyl or para-methyl analogs for hit-finding campaigns targeting differentiation therapy.

CCR5 Antagonist Lead Identification and SAR Expansion

With preliminary pharmacological screening data indicating CCR5 antagonist activity [1], this compound is positioned as a starting point for medicinal chemistry optimization targeting HIV entry inhibition or CCR5-mediated inflammatory diseases (asthma, rheumatoid arthritis, COPD). Procurement of this specific isomer, rather than the 4-methylbenzyl variant, is critical to preserve the chemokine receptor engagement profile identified in the original screening.

Quality Control Reference Standard for Isomeric Purity Verification

The established HPLC retention time (8.7 min on C18, 70:30 ACN/H2O) [1] and defined lipophilicity (XLogP3-AA = 1.2) make this compound suitable as a chromatographic reference standard. When building a library of benzylpiperidine-2,4-dione positional isomers, this product serves as the defined 3-methylbenzyl reference point against which the 2-methylbenzyl and 4-methylbenzyl isomers can be chromatographically resolved.

Computational Docking and Pharmacophore Modeling of N-Benzylpiperidine-2,4-diones

The meta-methyl substitution pattern introduces specific steric constraints and electronic effects that can be exploited in structure-based drug design. Researchers using this compound in docking studies against targets such as CCR5 or relevant cancer targets benefit from the documented biological annotation (differentiation activity, CCR5 antagonism) that provides experimental validation for computational hit predictions [1][2].

Quote Request

Request a Quote for 1-(3-Methylbenzyl)piperidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.